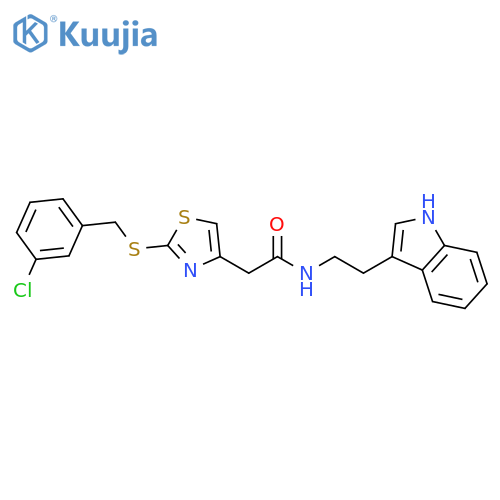Cas no 954243-55-1 (2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide)

954243-55-1 structure
商品名:2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 4-Thiazoleacetamide, 2-[[(3-chlorophenyl)methyl]thio]-N-[2-(1H-indol-3-yl)ethyl]-
- 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
- AKOS024641582
- F2336-1082
- 2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 954243-55-1
- 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide
-
- インチ: 1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27)
- InChIKey: RAJGHVGFAYNCLZ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NCCC2C3=C(NC=2)C=CC=C3)=O)N=C1SCC1=CC=CC(Cl)=C1
計算された属性
- せいみつぶんしりょう: 441.0736323g/mol
- どういたいしつりょう: 441.0736323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 15.39±0.46(Predicted)
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2336-1082-30mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-1mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-2mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-10mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-4mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-75mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-50mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-15mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-20mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2336-1082-25mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
954243-55-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
954243-55-1 (2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide) 関連製品
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
